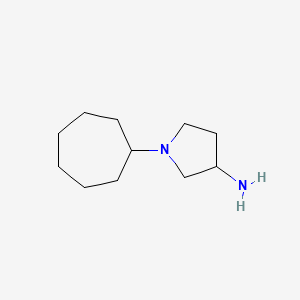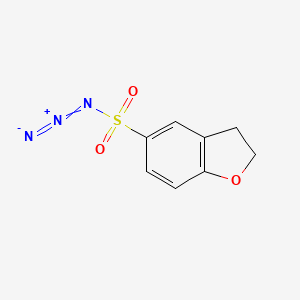
2,3-Dihydro-1-benzofuran-5-sulfonyl azide
説明
“2,3-Dihydro-1-benzofuran-5-sulfonyl azide” is a chemical compound with the molecular formula C8H7N3O3S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For example, benzofuran rings can be constructed through a unique free radical cyclization cascade or by proton quantum tunneling .科学的研究の応用
Oxidative Synthesis of Sulfonylated Benzofurans
- Application : A method for the construction of sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides has been developed. This provides an efficient route to a series of sulfonylated benzofurans in moderate to good yields, under metal-free conditions (Wang et al., 2019).
Synthesis of Benzofuran Derivatives
- Application : A sequential catalysis approach is used for the synthesis of benzofuran derivatives from 1-sulfonyl-1,2,3-triazoles. This involves rhodium-catalyzed C(sp3)H insertion and copper-catalyzed aerobic oxidation, leading to the synthesis of benzofurans (Li et al., 2015).
Ag-Catalyzed Oxidative Cyclization
- Application : Synthesis of sulfonylated benzofurans via Ag-catalyzed oxidative cyclization using sodium sulfinates. This method enables the creation of various benzofurans bearing dual functional groups with high chemo- and regioselectivities (Wu et al., 2017).
Copper(I)-Catalyzed Reactions
- Application : Involves a copper(I)-catalyzed reaction of 2-(2-ethynylphenyl)oxirane, sulfonyl azide, and 2-isocyanoacetate for the synthesis of complex organic structures (Li & Wu, 2012).
Visible-Light-Induced Oxidative Cyclization
- Application : Development of a visible-light-induced method for synthesizing sulfonylated benzofurans via oxidative cyclization of 1,6-enynes and arylsulfinic acids (Wang et al., 2020).
Fluorescent Sensor for Hydrogen Sulfide
- Application : Development of a reaction-based polymeric fluorescent sensor for selective imaging of H2S in living cells, using a novel functional monomer related to 2,3-Dihydro-1-benzofuran-5-sulfonyl azide (Sun et al., 2013).
CuI-Mediated Synthesis of Sulfonyl Benzofuran-3-ones
- Application : A one-pot synthesis approach for sulfonyl benzofuran-3-ones and chroman-4-ones using α-sulfonyl o-hydroxyacetophenones (Chang, Wu, & Chen, 2018).
Benzotriazol-1-yl-sulfonyl Azide for Diazotransfer
- Application : Use of Benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent for the efficient syntheses of various organic compounds (Katritzky et al., 2010).
将来の方向性
Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-5-sulfonyl azide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing new therapeutic agents based on these structures .
作用機序
Target of Action
It’s known that some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities .
Biochemical Pathways
Benzofuran and its derivatives are known to be present in many drugs due to their versatility and unique physicochemical properties .
Pharmacokinetics
It’s known that benzofuran derivatives can be toxic to host cells after long-term administration .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .
生化学分析
Biochemical Properties
2,3-Dihydro-1-benzofuran-5-sulfonyl azide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical reactions, where it can undergo nucleophilic substitution and oxidation . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the rapid influx of sodium ions in myocardial conduction fibers, thereby affecting the conduction velocity and reducing the autonomy of the sinus node . These effects can lead to alterations in cellular homeostasis and potentially impact cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or the activation of signaling pathways . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At high doses, this compound can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the biological response to the compound changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in metabolic reactions . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the presence of other interacting compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to different cellular compartments, where it can accumulate and exert its biological effects . The localization and accumulation of this compound can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
N-diazo-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-10-11-15(12,13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEZLXZQPXXDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


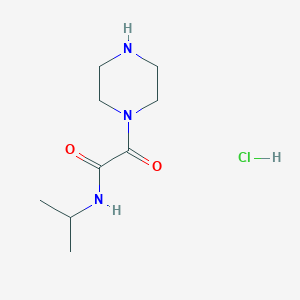
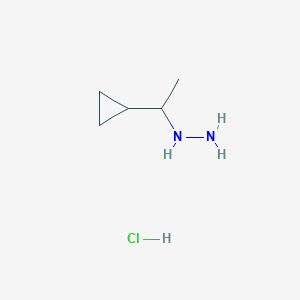

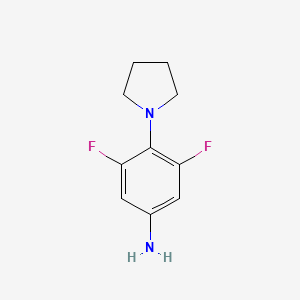



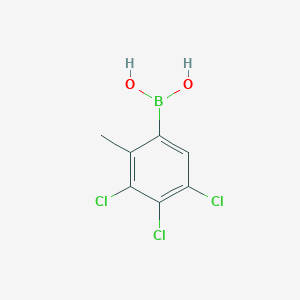

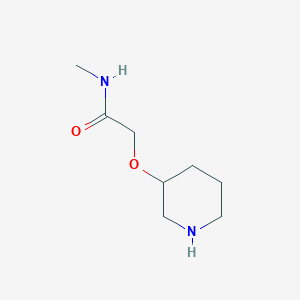
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
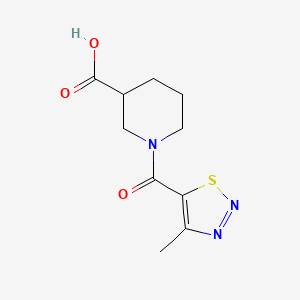
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)
